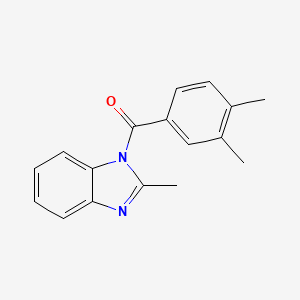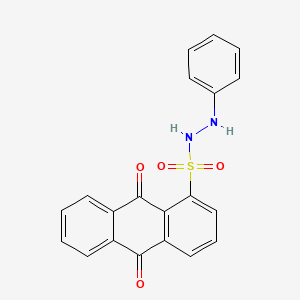![molecular formula C11H16N6O B5190752 4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL](/img/structure/B5190752.png)
4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL is a complex organic compound featuring a tetrazole ring and an adamantane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL typically involves multiple steps. One common method includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper or other transition metals under mild conditions. The adamantane moiety is then introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with an adamantane-based electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to amine derivatives.
Substitution: The adamantane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazole and adamantane derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
Uniqueness
4-[2-(1H-1,2,3,4-Tetrazol-5-YL)hydrazin-1-ylidene]adamantan-1-OL is unique due to its combination of a tetrazole ring and an adamantane backbone. This structure provides a balance of stability and reactivity, making it suitable for various applications that require both robustness and functional versatility.
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-ylhydrazinylidene)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c18-11-3-6-1-7(4-11)9(8(2-6)5-11)12-13-10-14-16-17-15-10/h6-8,18H,1-5H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIIXNZHNNAMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=NNC4=NNN=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5190671.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)
![methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5190680.png)
![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide](/img/structure/B5190686.png)
![7-{(4-FLUOROPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL](/img/structure/B5190705.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5190714.png)
![3-TERT-BUTYL-7-[(2-HYDROXYETHYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE](/img/structure/B5190721.png)

![4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5190730.png)
![5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5190744.png)

![3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190759.png)
